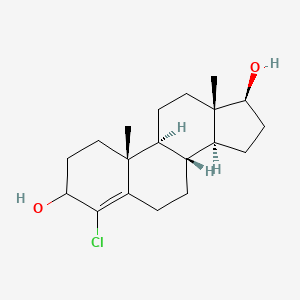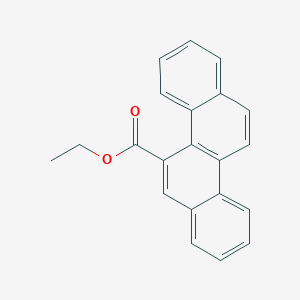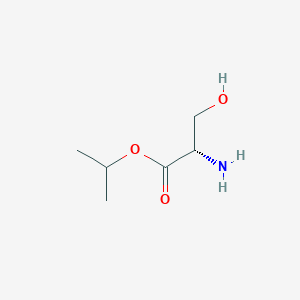
Laminarioctaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laminarioctaose is a high-purity oligosaccharide composed of eight glucose units linked by β-1,3-glycosidic bonds. It is derived from laminarin, a polysaccharide found in brown algae, particularly Laminaria species. This compound has a molecular formula of C48H82O41 and a molecular weight of 1315.1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Laminarioctaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including this compound. The reaction conditions typically involve using an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the hydrolysis.
Industrial Production Methods
Industrial production of this compound involves the extraction of laminarin from brown algae, followed by controlled hydrolysis to obtain the desired oligosaccharide. The process includes purification steps such as size-fractionation and high-performance liquid chromatography (HPLC) to ensure high purity and homogeneity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Laminarioctaose undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic reactions. The most common reaction is hydrolysis, where the β-1,3-glycosidic bonds are cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes such as endo-1,3-β-glucanase, exo-1,3-β-glucanase, and β-glucosidase are commonly used to hydrolyze this compound. The reaction conditions typically involve incubating the compound in a sodium acetate buffer at pH 4.5 and a temperature of 40°C.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Major Products Formed
Aplicaciones Científicas De Investigación
Laminarioctaose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of laminarioctaose involves its interaction with specific enzymes and receptors. For example, β-glucanases recognize and cleave the β-1,3-glycosidic bonds in this compound, leading to the release of smaller oligosaccharides and glucose . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes catalysis.
Comparación Con Compuestos Similares
Laminarioctaose is unique due to its specific β-1,3-glycosidic linkages and its derivation from laminarin. Similar compounds include other β-glucan oligosaccharides such as laminaribiose, laminaritriose, and laminaritetraose. These compounds share similar structural features but differ in the number of glucose units and the degree of polymerization .
Propiedades
Número CAS |
72621-54-6 |
|---|---|
Fórmula molecular |
C₄₈H₈₂O₄₁ |
Peso molecular |
1315.14 |
Sinónimos |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





